Guanylyl imidodiphosphate trisodium salt hydrate (CAS 148892-91-5), commonly abbreviated as Gpp(NH)p or GMP-PNP, is a synthetic, non-hydrolyzable analog of guanosine triphosphate (GTP). In this molecule, the oxygen atom bridging the beta and gamma phosphates is replaced by an imido (NH) group. This structural modification renders the nucleotide completely resistant to enzymatic cleavage by intrinsic GTPases while preserving the critical molecular geometry required for target binding. Commercially supplied as a highly water-soluble powder (up to 50 mg/mL), Gpp(NH)p is a critical procurement item for structural biology and biochemical assay development . It is primarily utilized to lock G-proteins, small GTPases (e.g., Ras, Ran, ARF), and ribosomal complexes in their active, GTP-bound conformations, enabling stable downstream analysis without the confounding variables of nucleotide depletion or product inhibition [1].
Substituting Gpp(NH)p with native GTP or other analogs frequently compromises assay integrity and reproducibility. Native GTP is rapidly hydrolyzed by the intrinsic GTPase activity of target proteins, making it impossible to capture stable 'on-state' kinetics or perform long-term crystallographic studies[1]. While GTPγS is widely used as a poorly hydrolyzable alternative, its bulky sulfur atom can distort the active site geometry and Mg2+ coordination sphere, which is detrimental for high-resolution structural biology[2]. Furthermore, GTPγS can act as a thiophosphorylation donor in the presence of kinases, introducing off-target covalent modifications [3]. Conversely, substituting with the methylene-bridged analog GMP-PCP results in drastically reduced binding affinity—often requiring up to 100-fold higher concentrations to achieve the same receptor activation due to unfavorable steric and electronegative differences compared to the native oxygen or the imido bridge of Gpp(NH)p [4].
Native GTP is subject to continuous turnover; for example, when bound to H-Ras or Ran complexes, GTP is hydrolyzed at rates of 6.8 x 10^-4 s^-1 and 3.5 x 10^-5 s^-1, respectively [1]. Gpp(NH)p is completely resistant to this intrinsic GTPase activity, effectively reducing the hydrolysis rate to zero. This allows researchers to isolate and maintain the active trigonal-bipyramidal transition state indefinitely without substrate depletion or the need for continuous nucleotide replenishment [2].
| Evidence Dimension | Intrinsic hydrolysis rate |
| Target Compound Data | Gpp(NH)p (0 s^-1, strictly non-hydrolyzable) |
| Comparator Or Baseline | Native GTP (6.8 x 10^-4 s^-1 in H-Ras at 303 K) |
| Quantified Difference | Complete elimination of nucleotide turnover |
| Conditions | Small GTPase (Ras/Ran) binding assays at 303 K |
Procurement of Gpp(NH)p is essential for assays requiring prolonged stabilization of the active GTPase conformation without continuous reagent replenishment.
The imido (NH) bridge of Gpp(NH)p closely mimics the electronegativity and bond angle of the native phosphate oxygen, resulting in high-affinity binding to G-proteins. In competitive binding and adenylate cyclase activation assays, Gpp(NH)p demonstrates an ED50 in the sub-micromolar range (e.g., 0.8 μM in Sertoli cell membranes), making it significantly more potent than native GTP and the methylene-bridged analog GMP-PCP [1]. GMP-PCP typically requires up to 100-fold higher concentrations to mimic the regulatory effects of GTP or Gpp(NH)p on receptor binding [2].
| Evidence Dimension | Relative binding potency / effective concentration |
| Target Compound Data | Gpp(NH)p (ED50 ~ 0.8 μM, matches or exceeds GTP potency) |
| Comparator Or Baseline | GMP-PCP (Requires ~100x higher concentration to achieve equivalent effect) |
| Quantified Difference | ~100-fold higher potency for Gpp(NH)p |
| Conditions | G-protein coupled receptor / adenylate cyclase activation assays |
Buyers should select Gpp(NH)p over GMP-PCP to ensure physiological binding kinetics and minimize the volumetric consumption of expensive nucleotide analogs.
In complex cell lysates or multi-protein assays, the use of GTPγS carries the risk of off-target thiophosphorylation, as it can serve as a substrate for certain kinases. Gpp(NH)p is structurally incapable of serving as a phosphate or thiophosphate donor for any protein kinase [1]. This strict inability to participate in covalent transfer reactions ensures that any observed protein activation or conformational change is purely allosteric and not an artifact of background kinase activity [2].
| Evidence Dimension | Kinase substrate activity (phosphate donor capacity) |
| Target Compound Data | Gpp(NH)p (0% donor activity) |
| Comparator Or Baseline | GTPγS (Can serve as a thiophosphorylation donor) |
| Quantified Difference | Absolute elimination of off-target covalent modifications |
| Conditions | Assays containing active protein kinases or crude cell lysates |
Gpp(NH)p is a highly reliable choice for complex biochemical assays where background kinase activity could confound allosteric G-protein activation data.
High-resolution structural studies require precise mimicry of the native active site. In X-ray crystallography of proteins like Gαi1 and Ras, Gpp(NH)p accurately preserves the native Mg2+ coordination sphere and the ordered helical conformation of Switch II [1]. Unlike GTPγS, where the larger atomic radius of the sulfur atom can sterically perturb the positioning of the catalytic water and metal co-factors, Gpp(NH)p maintains the native-like oxygen-equivalent geometry necessary for resolving the true active state [2].
| Evidence Dimension | Active site structural fidelity (Mg2+ coordination) |
| Target Compound Data | Gpp(NH)p (Maintains native trigonal-bipyramidal geometry) |
| Comparator Or Baseline | GTPγS (Bulky sulfur can distort local coordination) |
| Quantified Difference | Superior structural resolution of the active state |
| Conditions | High-resolution X-ray crystallography of GTPases |
Structural biology core facilities must procure Gpp(NH)p to ensure artifact-free, high-resolution mapping of GTPase active sites.
Directly leveraging its structural fidelity and strict non-hydrolyzability, Gpp(NH)p is the standard analog for crystallizing G-proteins, Ras, Ran, and ARF in their active ('on') states. It ensures that the Mg2+ coordination sphere remains unperturbed, unlike when using GTPγS[1].
Due to its high binding potency and inability to act as a kinase donor, Gpp(NH)p is highly effective for irreversibly activating G-proteins in membrane preparations to study downstream effector regulation, avoiding the 100-fold concentration penalty associated with GMP-PCP[2].
Because a cycle of GTP binding and hydrolysis is required for protein translocation across the endoplasmic reticulum, Gpp(NH)p is utilized to stall these complexes precisely at the GTP-bound stage for functional mapping and structural analysis [3].